molecular formula C7H5N5S B3129397 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 339029-89-9

2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B3129397
CAS No.: 339029-89-9
M. Wt: 191.22 g/mol
InChI Key: HQGOUBGGDDUGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound characterized by its unique structure, which includes a triazolo pyrimidine core and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multicomponent reaction involving 2-[bis(methylsulfanyl)methylidene]malononitrile and 1H-1,2,4-triazol-3-amine in the presence of anhydrous potassium carbonate in N,N-dimethylformamide[_{{{CITATION{{{1{Synthetic Development and Assessment of Antioxidant Activity of Imino[1 ...](https://link.springer.com/article/10.1134/S1070428021120204). The reaction proceeds through the formation of an intermediate, which is then further reacted with nitrogen and carbon nucleophiles to yield the final product[{{{CITATION{{{_1{Synthetic Development and Assessment of Antioxidant Activity of Imino1 ....

Industrial Production Methods: Industrial production of this compound typically involves scaling up the multicomponent reaction process, ensuring consistent quality and yield. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce reaction time[_{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic Development and Assessment of Antioxidant Activity of Imino[1 ...](https://link.springer.com/article/10.1134/S1070428021120204)[{{{CITATION{{{_2{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced derivatives with altered functional groups.

  • Substitution: Formation of substituted derivatives with different substituents on the triazolo pyrimidine core.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its biological activity, including antioxidant properties[_{{{CITATION{{{_1{Synthetic Development and Assessment of Antioxidant Activity of Imino1 ....

  • Medicine: Potential use in the development of pharmaceuticals targeting various diseases.

  • Industry: Employed in the production of materials with specific chemical properties.

Comparison with Similar Compounds

  • Imino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile: Similar structure but lacks the methylsulfanyl group.

  • 2-Amino-1,2,4-triazolo[1,5-a]pyrimidine-6-carbonitrile: Contains an amino group instead of the methylsulfanyl group.

Uniqueness: 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are needed to fully understand its mechanism of action and explore its full potential.

Biological Activity

2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (CAS No. 339029-89-9) is a compound belonging to the class of triazolo-pyrimidines, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C7H5N5S
  • Molecular Weight : 191.21 g/mol
  • Purity : Typically >95%
  • Physical Form : Solid

Research indicates that compounds within the triazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, primarily through inhibition of key enzymes and pathways involved in cellular proliferation and survival. For instance, some derivatives have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The structural modifications in these compounds can significantly influence their biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. A notable finding is that certain analogs exhibit potent antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)Mechanism
2aHCT-1160.53Tubulin polymerization inhibitor
3dHeLa0.75Induces apoptosis via mitochondrial pathway

These compounds are believed to induce cell cycle arrest and apoptosis through intrinsic pathways, as evidenced by mitochondrial depolarization and caspase activation in treated cells .

Antiviral Activity

Some derivatives have been repurposed for antiviral applications, particularly against HIV-1. The inhibition of RNase H activity has been observed with IC50 values in the micromolar range (e.g., 17.7 µM), indicating potential as antiviral agents .

Study 1: Antiproliferative Effects

In a study focusing on the structural activity relationship (SAR) of triazolo[1,5-a]pyrimidines, researchers synthesized various analogs and assessed their antiproliferative effects. Compound 2a demonstrated significant inhibition of tubulin polymerization with an IC50 value of 0.75 µM against HCT-116 cells .

Study 2: Apoptosis Induction

Another investigation utilized a zebrafish model to assess the in vivo efficacy of compound 3d. The results indicated a marked reduction in tumor mass without toxicity to the host organism, showcasing the compound's potential for further development in cancer therapy .

Properties

IUPAC Name

2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5S/c1-13-7-10-6-9-3-5(2-8)4-12(6)11-7/h3-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGOUBGGDDUGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=C(C=NC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182784
Record name 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339029-89-9
Record name 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339029-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 2
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.